N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.09801721 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metahexamide and Diabetes Treatment
Metahexamide, a drug with a sulfonylurea component similar in functionality to the sulfonamide group in the requested compound, has been studied for its hypoglycemic effects in diabetic patients. Preliminary studies suggest it is more potent than tolbutamide and chlorpropamide, indicating the significance of sulfonylurea derivatives in diabetes management (Pollen et al., 1960).
Alpha 1-Blocker in Benign Prostatic Hypertrophy
Research on alpha 1-blockers, specifically YM617, demonstrates the therapeutic potential of certain sulfonamide derivatives in treating benign prostatic hypertrophy. The study underscores the utility of these compounds in alleviating symptoms related to prostate enlargement (Kawabe et al., 1990).
Carbonic Anhydrase Inhibitors in Ocular Hypertension
Aminozolamide, a carbonic anhydrase inhibitor, highlights the application of sulfonylamide derivatives in treating ocular conditions. Studies indicate its efficacy in lowering intraocular pressure, suggesting potential therapeutic strategies for glaucoma and ocular hypertension (Lewis et al., 1988).
Vasopressin Antagonists in Hyponatremia
OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, showcases the application of specific sulfonamide structures in addressing electrolyte imbalance disorders like hyponatremia in SIADH patients. This research provides insight into the development of targeted therapies for complex conditions (Saito et al., 1997).
Propriétés
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-8-10-15(11-9-13)30(27,28)25-19-16-6-2-4-14-5-3-7-17(18(14)16)20(19)29-21-24-23-12-26(21)22/h2-12,19-20,25H,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFJMJDTRVJGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NN=CN5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.